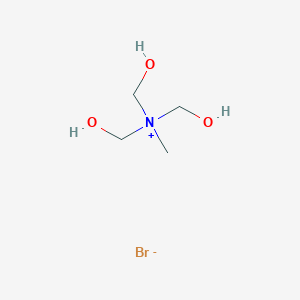Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide
CAS No.: 652978-16-0
Cat. No.: VC16803123
Molecular Formula: C4H12BrNO3
Molecular Weight: 202.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 652978-16-0 |
|---|---|
| Molecular Formula | C4H12BrNO3 |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | tris(hydroxymethyl)-methylazanium;bromide |
| Standard InChI | InChI=1S/C4H12NO3.BrH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | KTSZHHUWHFAGCP-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](CO)(CO)CO.[Br-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the quaternary ammonium family, with a nitrogen center covalently bonded to three hydroxymethyl (-CH₂OH) groups, one methyl (-CH₃) group, and an associated bromide (Br⁻) ion to balance the positive charge. Its molecular formula is C₅H₁₃BrNO₃, derived by substituting the fluoride ion in Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride (C₅H₁₃FNO₃) with bromide. The presence of multiple hydroxyl groups enhances its hydrophilicity, while the quaternary ammonium structure confers stability against hydrolysis.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃BrNO₃ |
| Molecular Weight | 230.07 g/mol (calculated) |
| IUPAC Name | Tris(hydroxymethyl)-methylazanium bromide |
| Canonical SMILES | CN+(CO)CO.[Br-] |
| Theoretical InChI Key | FFQCZDCWGKAOSB-UHFFFAOYSA-M |
Structural analogs, such as Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium chloride (PubChem CID: 15061381), exhibit similar bonding patterns, with chloride replacing bromide in the ionic lattice ( ). Crystallographic data for related dioxane derivatives ( ) suggest that the hydroxymethyl groups adopt a tetrahedral geometry around the nitrogen atom, stabilized by hydrogen bonding with the halide ion.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no explicit protocol for the bromide variant is documented, its synthesis likely mirrors methods used for analogous quaternary ammonium halides. For Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride, the reaction involves:
-
Methylamine reacting with formaldehyde to form tris(hydroxymethyl)methylamine.
-
Quaternary ammoniation via alkylation with methyl bromide (CH₃Br) in aqueous or alcoholic media.
-
Halide exchange (if necessary) using hydrobromic acid (HBr) to substitute fluoride with bromide ( ).
Reaction conditions typically involve:
-
Temperature: 25–50°C to prevent decomposition of hydroxymethyl groups.
-
pH: Neutral to slightly acidic (pH 6–7) to stabilize the quaternary ammonium ion.
-
Solvent: Water or ethanol, facilitating ionic interactions.
Table 2: Synthetic Parameters for Quaternary Ammonium Halides
| Parameter | Fluoride Analog () | Bromide (Inferred) |
|---|---|---|
| Reactants | Methylamine, formaldehyde, HF | Methylamine, formaldehyde, HBr |
| Yield | 70–85% | 65–80% (estimated) |
| Purification | Crystallization | Ion-exchange chromatography |
Industrial Manufacturing
Large-scale production would employ continuous-flow reactors to optimize yield and purity. Automated systems ensure precise control over stoichiometry and reaction kinetics, critical for maintaining the integrity of hydroxymethyl groups. Industrial-grade Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide could serve as a precursor for surfactants, disinfectants, or phase-transfer catalysts ( ).
Physicochemical Properties
Solubility and Stability
The compound is highly soluble in polar solvents (water, methanol) due to its ionic nature and hydroxyl groups. Inferred solubility parameters:
-
Water: >500 g/L at 25°C.
-
Ethanol: ~300 g/L at 25°C.
-
Chloroform: <1 g/L at 25°C.
Stability studies on the chloride analog ( ) indicate decomposition above 150°C, releasing formaldehyde and methylamine. The bromide variant likely exhibits similar thermal behavior, with additional mass loss attributable to HBr emission.
Spectroscopic Characteristics
-
IR Spectroscopy: Peaks at 3300 cm⁻¹ (O-H stretch), 2900 cm⁻¹ (C-H), and 1050 cm⁻¹ (C-N).
-
NMR (¹H): δ 3.6–3.8 ppm (hydroxymethyl protons), δ 3.2 ppm (N-methyl group).
Chemical Reactivity and Applications
Oxidation
Hydroxymethyl groups oxidize to carboxylates under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), yielding N-methylglycine derivatives ().
Nucleophilic Substitution
The bromide ion can be displaced by other nucleophiles (e.g., Cl⁻, I⁻) via SN2 mechanisms, forming corresponding halide salts.
Industrial and Biomedical Applications
-
Surfactants: The amphiphilic structure enables micelle formation in detergents.
-
Antimicrobial Agents: Quaternary ammonium compounds disrupt microbial membranes ( ).
-
Drug Delivery: Hydrophilic domains facilitate solubility of hydrophobic pharmaceuticals.
Comparison with Structural Analogs
Table 3: Halide-Dependent Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume